1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A phenyl group.
- Position 4: A 3-fluorophenylamino moiety.
- Position 6: A propan-2-ol amino group.
Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites . The fluorine atom in the 3-fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions, while the propan-2-ol substituent contributes to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[[4-(3-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-7-5-6-14(21)10-15)17-12-23-27(19(17)26-20)16-8-3-2-4-9-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWAURQGLKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the potential induction of apoptosis within certain cancer cells.
Biochemical Pathways
The compound’s action primarily affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival. By inhibiting CDK2, the compound disrupts this pathway, potentially leading to reduced tumor cell proliferation.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, similar compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM. This suggests that the compound may have favorable bioavailability and potency.
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cancer cells. This could result in reduced tumor growth and potentially enhanced efficacy of cancer treatments.
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, have been reported to interact with various enzymes and proteins. They have shown confirmed biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activities against various cell lines. They have been reported to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential as an anticancer agent and its interaction with various molecular targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20FN5O
- Molecular Weight : 329.372 g/mol
- SMILES Notation : OC1=CN(C2=CC=CC=C2)N=C1C3=CC=C(F)C=C3
This structure features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
- Inhibition of Cell Proliferation : Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer). For instance, a related compound demonstrated an IC50 value of 0.3 µM against EGFR, indicating strong inhibitory activity in vitro .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis induction .
Target Selectivity
The selectivity of these compounds for different molecular targets is crucial for their therapeutic potential. In particular, the dual inhibition of EGFR and VEGFR2 has been observed, which is beneficial for targeting multiple pathways in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6e | 0.47 | Src Kinase |
| 10c | 5.1 | Src Kinase |
| 5i | 0.3 | EGFR/VEGFR2 |
The data shows that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency and selectivity against desired targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : A study involving MCF-7 cells showed that treatment with the compound led to significant apoptosis and reduced cell migration, indicating its potential as an effective anticancer agent .
- Case Study 2 : Another investigation focused on Src kinase inhibition demonstrated that the compound could inhibit phosphorylation processes critical for cancer cell proliferation .
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound is in medicinal chemistry, where it is investigated for its potential as a therapeutic agent. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with various pharmacological activities, including:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
This compound has been explored as an inhibitor of various enzymes. For example:
- p38 MAP Kinase Inhibition : Similar pyrazole derivatives have demonstrated selective inhibition of p38 MAP kinase, which plays a crucial role in cellular responses to stress and inflammation. This suggests that the compound may also possess similar inhibitory properties .
Neuroprotective Effects
Recent studies have indicated that compounds with the pyrazolo[3,4-d]pyrimidine structure may offer neuroprotective benefits:
- Oxidative Stress Reduction : Research has shown that certain derivatives can reduce oxidative stress markers in neuronal cells, which is vital for developing treatments for neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives is another area of research interest. Compounds in this class have been tested against various bacterial strains, showing promising activity that warrants further exploration .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to the compound . These derivatives were tested against human cancer cell lines and demonstrated IC50 values indicating potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers evaluated the effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds, supporting their potential use in neuroprotective therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Substituent Effects
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
